molecular formula C20H16N2O5S B277046 4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid

4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid

Katalognummer B277046
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: BUBIUFFUCXSTAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid, commonly known as ESI-09, is a small molecule inhibitor that has shown promising results in scientific research. ESI-09 is known for its ability to target and inhibit the activity of the ion channel TRPM7, which is involved in various physiological and pathological processes.

Wirkmechanismus

ESI-09 works by binding to the intracellular portion of the TRPM7 ion channel, inhibiting its activity. TRPM7 is a non-selective cation channel that is permeable to magnesium and calcium ions. It is involved in various physiological and pathological processes, including cell proliferation, migration, and invasion, as well as cell death and survival. By inhibiting the activity of TRPM7, ESI-09 can modulate these processes and potentially be used as a therapeutic agent.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ESI-09 can inhibit the growth and migration of cancer cells, induce cell death, and modulate the immune response. In vivo studies have shown that ESI-09 can improve cardiac function, reduce infarct size, and improve neurological function after stroke.

Vorteile Und Einschränkungen Für Laborexperimente

ESI-09 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting the activity of TRPM7 in various cell types and animal models. However, there are also some limitations to using ESI-09 in lab experiments. Its specificity for TRPM7 may be limited, as it has been shown to inhibit the activity of other ion channels as well. Additionally, its pharmacokinetics and toxicity profile have not been fully characterized.

Zukünftige Richtungen

There are several future directions for the study of ESI-09. One area of research is to further characterize its pharmacokinetics and toxicity profile, as well as its specificity for TRPM7. Another area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer, cardiovascular disease, and neurological disorders. Additionally, ESI-09 can be used as a tool to study the role of TRPM7 in various physiological and pathological processes, such as cell proliferation, migration, and invasion, as well as cell death and survival.

Synthesemethoden

The synthesis of ESI-09 involves a multistep process that includes the condensation of 2-amino-3-carboxybenzenesulfonamide with 2-ethyl-1,3-dioxoindane-6-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of ESI-09.

Wissenschaftliche Forschungsanwendungen

ESI-09 has been widely used in scientific research to study the role of TRPM7 in various physiological and pathological processes. TRPM7 is known to be involved in cell proliferation, migration, and invasion, as well as cell death and survival. ESI-09 has been shown to inhibit the activity of TRPM7, leading to a decrease in cell proliferation, migration, and invasion, and an increase in cell death. ESI-09 has also been used to study the role of TRPM7 in cardiac function, neuronal development, and immune response.

Eigenschaften

Molekularformel

C20H16N2O5S

Molekulargewicht

396.4 g/mol

IUPAC-Name

4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C20H16N2O5S/c1-2-22-16-10-11-17(14-4-3-5-15(18(14)16)19(22)23)28(26,27)21-13-8-6-12(7-9-13)20(24)25/h3-11,21H,2H2,1H3,(H,24,25)

InChI-Schlüssel

BUBIUFFUCXSTAQ-UHFFFAOYSA-N

SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O)C=CC=C3C1=O

Kanonische SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O)C=CC=C3C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.